molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

Katalognummer: B607935
CAS-Nummer: 1623804-44-3
Molekulargewicht: 454.9 g/mol
InChI-Schlüssel: HYTPDMFFHVZBOR-VNXMGFANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Henagliflozin has been used in trials studying the treatment of Type 2 Diabetes.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Properties and Metabolic Pathways

  • Pharmacokinetics and Mass Balance : Henagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed for type 2 diabetes mellitus. A study highlighted its pharmacokinetic properties, showing variations in absorption and exposure rates when administered in fasted or fed states. The study also revealed this compound's primary excretion as the parent drug in feces and as glucuronide metabolites in urine (Chen et al., 2021).

  • Metabolite Characterization : this compound's metabolic profile was investigated, identifying eight metabolites in human plasma and urine. Key metabolic pathways include glucuronidation and O-deethylation, with the parent drug being the principal form in plasma (Chen et al., 2020).

  • Tolerability and Pharmacodynamics : Another study evaluated the tolerability, pharmacokinetic, and pharmacodynamic profiles of this compound in healthy volunteers. It was well tolerated, rapidly absorbed, and exhibited predictable profiles, suggesting suitability for once-daily administration (Zhang et al., 2021).

Drug Interaction Studies

  • Interaction with Other Diabetes Medications : Research has explored this compound's interaction with other diabetes medications like glimepiride and metformin. It was found that this compound has no apparent pharmacokinetic interactions with glimepiride, indicating safety in combined use (Que et al., 2022). Similarly, co-administration with metformin showed no significant effect on the pharmacokinetic properties of either drug, suggesting compatibility in combination therapy (Wang et al., 2016).

Pharmacodynamics in Specific Populations

  • Effect in Patients with Type 2 Diabetes : A study on Chinese patients with type 2 diabetes mellitus demonstrated that this compound exhibits dose-proportional plasma concentrations and efficaciously decreases mean plasma glucose levels. This supports its use as a once-daily dosing regimen in such patients (Yong et al., 2016).

Combination Therapies and Effects

  • This compound and Metformin Combination : Research on a sustained-release formulation combining this compound and metformin (HR20033) for treating type 2 diabetes showed that food intake does not significantly impact the absorption of this combination, indicating flexibility in administration relative to meals (Liu et al., 2022).

Eigenschaften

1623804-44-3

Molekularformel

C22H24ClFO7

Molekulargewicht

454.9 g/mol

IUPAC-Name

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChI-Schlüssel

HYTPDMFFHVZBOR-VNXMGFANSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F

SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Kanonische SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Henagliflozin
Reactant of Route 2
Henagliflozin
Reactant of Route 3
Henagliflozin
Reactant of Route 4
Henagliflozin
Reactant of Route 5
Henagliflozin
Reactant of Route 6
Henagliflozin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.